molecular formula C22H28FNO3 B3062111 Volinanserin C-11 CAS No. 174792-03-1

Volinanserin C-11

Cat. No.: B3062111
CAS No.: 174792-03-1
M. Wt: 372.5 g/mol
InChI Key: HXTGXYRHXAGCFP-AVUPQLEMSA-N
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Description

[11C]volinanserin: is a radiolabeled version of volinanserin, a highly selective antagonist of the serotonin 5-HT2A receptor. This compound is frequently used in scientific research to investigate the function of the 5-HT2A receptor, which is implicated in various neurological and psychiatric disorders .

Preparation Methods

The synthesis of volinanserin involves several steps:

    Protection of Ethyl isonipecotate: Ethyl isonipecotate is protected with Boc anhydride to give ethyl n-boc-4-piperidinecarboxylate.

    Ester-amide interchange: This protected compound undergoes ester-amide interchange with N-Methoxymethylamine HCl in the presence of a CDI coupling agent to form 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine.

    Weinreb ketone synthesis: Benzoylation with 1,2-Dimethoxybenzene produces 1-Boc-4-(3,4-dimethoxybenzoyl)piperidine.

    Acid removal: The urethane protecting group is removed to yield (3,4-dimethoxyphenyl)-piperidin-4-ylmethanone.

    Reduction: The ketone is reduced with sodium borohydride to form (3,4-Dimethoxyphenyl)-piperidin-4-ylmethanol.

    Resolution of the alcohol: The alcohol is resolved, and the secondary nitrogen is alkylated with 4-Fluorophenethyl bromide to complete the synthesis of volinanserin.

Chemical Reactions Analysis

Volinanserin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: Substitution reactions can occur at the aromatic ring or the piperidine ring. Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation.

Scientific Research Applications

Volinanserin is widely used in scientific research for its ability to selectively bind to the 5-HT2A receptor. Its applications include:

Mechanism of Action

Volinanserin exerts its effects by selectively binding to and antagonizing the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. By blocking the 5-HT2A receptor, volinanserin can modulate the activity of serotonin and other neurotransmitters, leading to changes in brain function and behavior .

Comparison with Similar Compounds

Properties

CAS No.

174792-03-1

Molecular Formula

C22H28FNO3

Molecular Weight

372.5 g/mol

IUPAC Name

(R)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-(2-methoxy-3-(111C)methoxyphenyl)methanol

InChI

InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m1/s1/i1-1

InChI Key

HXTGXYRHXAGCFP-AVUPQLEMSA-N

Isomeric SMILES

COC1=C(C=CC=C1O[11CH3])[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O

Canonical SMILES

COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O

Origin of Product

United States

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